Ethyl 4-chloro-2,6-dimethylnicotinate

Overview

Description

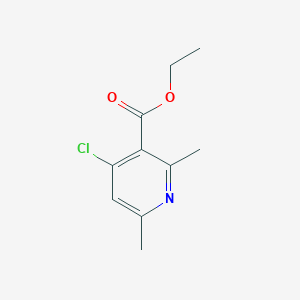

Ethyl 4-chloro-2,6-dimethylnicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with chlorine at position 4, methyl groups at positions 2 and 6, and an ethyl ester at position 3. This compound is synthesized via chlorination and esterification reactions, as inferred from analogous protocols for quinoline derivatives (e.g., 4-chloro-2,6-dimethylquinoline, synthesized using phosphorus oxychloride and pentachloride) .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Ethyl 4-chloro-2,6-dimethylnicotinate typically begins with 4-chloro-2,6-dimethylnicotinic acid.

Esterification: The carboxylic acid group of 4-chloro-2,6-dimethylnicotinic acid is esterified using ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Purification: The resulting ester is purified by distillation or recrystallization to obtain this compound in high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 4-chloro-2,6-dimethylnicotinate can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.

Oxidation Reactions: Oxidation of this compound can lead to the formation of various oxidized products, depending on the oxidizing agent used.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as tetrahydrofuran (THF) or ethanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Substitution Products: Depending on the nucleophile, products such as ethyl 4-amino-2,6-dimethylnicotinate, ethyl 4-thio-2,6-dimethylnicotinate, or ethyl 4-alkoxy-2,6-dimethylnicotinate.

Reduction Products: Ethyl 4-amino-2,6-dimethylnicotinate or ethyl 4-hydroxy-2,6-dimethylnicotinate.

Oxidation Products: Various oxidized derivatives, including carboxylic acids or ketones.

Scientific Research Applications

Chemistry:

Building Block: Ethyl 4-chloro-2,6-dimethylnicotinate is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.

Medicine:

Drug Development: this compound is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry:

Chemical Manufacturing: The compound is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-2,6-dimethylnicotinate involves its interaction with specific molecular targets and pathways. The chloro group and ester functionality play crucial roles in its reactivity and biological activity. The compound may act by inhibiting specific enzymes, modulating receptor activity, or interfering with cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinate Esters with Varied Substituents

Nicotinate esters share a pyridine backbone but differ in substituent type, position, and ester groups. Key comparisons include:

- Substituent Effects: Chloro vs. Hydroxy: The 4-Cl group in this compound is strongly electron-withdrawing, enhancing electrophilicity at the pyridine ring compared to the 4-OH group in Ethyl 4-hydroxy-2-methylnicotinate, which introduces hydrogen-bonding capacity .

Ester Group Impact :

Ethyl esters (e.g., this compound) typically exhibit higher lipophilicity and slower hydrolysis rates than methyl esters (e.g., Methyl 2,4,6-trichloronicotinate), influencing their pharmacokinetic profiles in drug design .

Quinoline Derivatives

4-Chloro-2,6-dimethylquinoline, a fused benzene-pyridine analog, differs in ring structure and electronic properties.

Phenethylamine Derivatives (Indirect Comparison)

While structurally distinct, compounds like 25C-NBOH HCl (a phenethylamine with 4-Cl and 2,5-OCH₃ substitutions) highlight the role of chloro groups in modulating receptor binding. However, nicotinate esters are less likely to exhibit psychoactive properties due to their distinct pharmacophores .

Biological Activity

Ethyl 4-chloro-2,6-dimethylnicotinate (ECDMN) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antioxidant, anticancer, and neuroprotective activities based on diverse research findings.

Structural Characteristics

ECDMN is a derivative of nicotinic acid, characterized by the presence of a chloro group and two methyl groups on the aromatic ring. Its structural formula can be represented as follows:

Antioxidant Activity

Research indicates that ECDMN exhibits significant antioxidant properties. In a study assessing various derivatives, ECDMN was identified as a promising candidate due to its ability to scavenge free radicals and inhibit oxidative stress in cellular models. The compound demonstrated a notable reduction in reactive oxygen species (ROS) levels, which are implicated in various diseases including neurodegenerative disorders.

Table 1: Antioxidant Activity of ECDMN

| Concentration (µM) | % Inhibition of ROS |

|---|---|

| 1 | 25% |

| 10 | 45% |

| 50 | 70% |

Neuroprotective Effects

In vitro studies using the SH-SY5Y human neuroblastoma cell line showed that ECDMN provides neuroprotection against oxidative damage induced by hydrogen peroxide (H₂O₂). At concentrations of 10 µM, ECDMN achieved approximately 38% neuroprotection, highlighting its potential as a therapeutic agent for neurodegenerative conditions.

Table 2: Neuroprotective Effects of ECDMN

| Treatment | % Cell Viability |

|---|---|

| Control | 100% |

| H₂O₂ | 60% |

| ECDMN + H₂O₂ | 75% |

Anticancer Activity

The anticancer potential of ECDMN has been evaluated against various cancer cell lines. A screening assay conducted at the National Cancer Institute (NCI) revealed that ECDMN exhibited low anticancer activity across a panel of approximately sixty cancer cell lines. The growth inhibition rates were modest, with an average growth value of around 104.68% at a concentration of 10 µM.

Table 3: Anticancer Activity Screening Results

| Cell Line | Growth (%) |

|---|---|

| RPMI-8226 (Leukemia) | 92.48 |

| CCRF-CEM (Leukemia) | 92.77 |

| K-562 (Leukemia) | 92.90 |

| SF-539 (CNS) | 92.74 |

Case Studies and Research Findings

Several studies have highlighted the multifaceted biological activities of ECDMN:

- Neuroprotective Study : A study demonstrated that ECDMN protects neuronal cells from oxidative stress without exhibiting cytotoxic effects at tested concentrations .

- Antioxidant Mechanism : The mechanism by which ECDMN exerts its antioxidant effects involves modulation of cellular pathways related to oxidative stress response, leading to enhanced cell survival under oxidative conditions .

- Cancer Cell Line Evaluation : While ECDMN showed limited efficacy in inhibiting cancer cell growth, it serves as a lead compound for further structural modifications aimed at enhancing its anticancer properties .

Properties

IUPAC Name |

ethyl 4-chloro-2,6-dimethylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-4-14-10(13)9-7(3)12-6(2)5-8(9)11/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBTAWKCADOMPGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(N=C1C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20286309 | |

| Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70271-80-6 | |

| Record name | 70271-80-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44686 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 4-chloro-2,6-dimethylnicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20286309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.